molecular formula C₁₉H₃₅Cl₃N₁₂O₇ B1142150 Capreomycin IIA Trihydrochloride CAS No. 71730-99-9

Capreomycin IIA Trihydrochloride

Cat. No.: B1142150
CAS No.: 71730-99-9
M. Wt: 649.92
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Capreomycin IIA Trihydrochloride is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the fermentation of Streptomyces capreolus, followed by extraction and purification of the antibiotic. The trihydrochloride form is achieved by treating the purified compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Capreomycin IIA Trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Capreomycin IIA Trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Capreomycin IIA Trihydrochloride is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The compound also targets specific components within the bacterial cell, resulting in the production of these abnormal proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Capreomycin IIA Trihydrochloride is often compared with other antibiotics in the aminoglycoside family, such as:

  • Amikacin
  • Kanamycin
  • Streptomycin
  • Viomycin

Uniqueness: Unlike other aminoglycosides, this compound is a cyclic polypeptide, which gives it a unique structure and mode of action. It is often used as a last-resort antibiotic for treating MDR-TB due to its effectiveness against strains resistant to other aminoglycosides .

Properties

CAS No.

71730-99-9

Molecular Formula

C₁₉H₃₅Cl₃N₁₂O₇

Molecular Weight

649.92

Synonyms

Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride;  1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; 

Origin of Product

United States

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